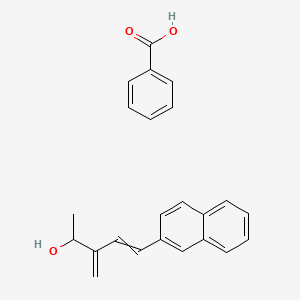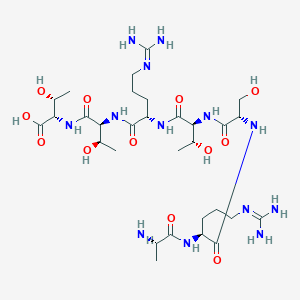
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is a complex peptide compound It is composed of multiple amino acids, including alanine, ornithine, serine, and threonine, with diaminomethylidene groups attached to the ornithine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The diaminomethylidene groups can be reduced to form amine derivatives.
Substitution: The amino acid residues can participate in substitution reactions, where specific side chains are modified.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Oxo derivatives of serine and threonine.
Reduction: Amine derivatives of the diaminomethylidene groups.
Substitution: Modified peptides with altered side chains.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The peptide backbone can also adopt specific conformations that enable binding to enzymes or receptors, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N~5~-(diaminomethylene)-L-ornithine
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
861136-78-9 |
|---|---|
Molekularformel |
C30H57N13O12 |
Molekulargewicht |
791.9 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H57N13O12/c1-12(31)22(48)38-16(7-5-9-36-29(32)33)23(49)40-18(11-44)25(51)42-19(13(2)45)26(52)39-17(8-6-10-37-30(34)35)24(50)41-20(14(3)46)27(53)43-21(15(4)47)28(54)55/h12-21,44-47H,5-11,31H2,1-4H3,(H,38,48)(H,39,52)(H,40,49)(H,41,50)(H,42,51)(H,43,53)(H,54,55)(H4,32,33,36)(H4,34,35,37)/t12-,13+,14+,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
ZFGXJONIAMBCPC-VKPZVBSPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
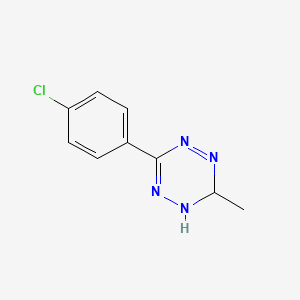
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)

![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)

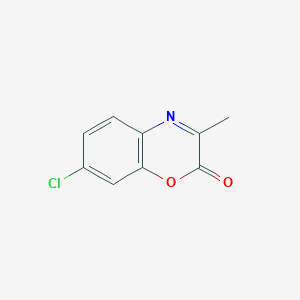
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
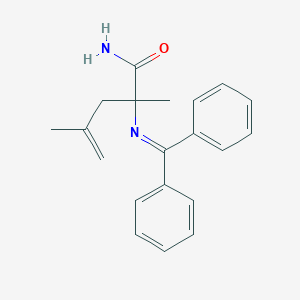
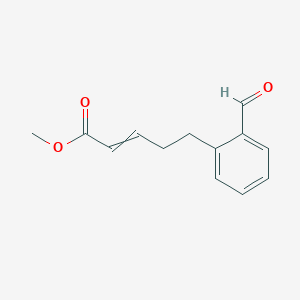
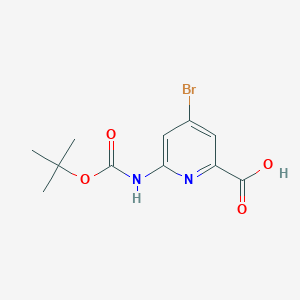
![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
